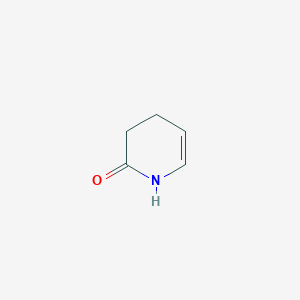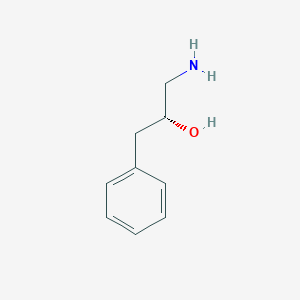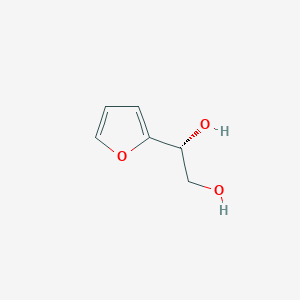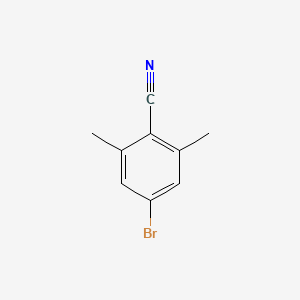
(3-(((tert-Butoxycarbonyl)amino)methyl)pyridin-4-yl)boronic acid
Übersicht
Beschreibung
The compound (3-(((tert-Butoxycarbonyl)amino)methyl)pyridin-4-yl)boronic acid is a chemical species that features a pyridine ring, a boronic acid group, and a tert-butoxycarbonyl (Boc) protected amino group. This structure suggests that it could be involved in cross-coupling reactions and may serve as an intermediate in the synthesis of more complex organic molecules.
Synthesis Analysis
The synthesis of tert-butyl esters from boronic acids or boronic acid pinacol esters is relevant to the synthesis of our compound of interest. A novel protocol has been developed that achieves high yields of up to 94% using palladium acetate and triphenylphosphine as a catalyst system, with dioxane as a solvent. This method is applicable to a wide range of substrates, including pyridines, which is the core structure of our compound .
Molecular Structure Analysis
While the specific molecular structure of (3-(((tert-Butoxycarbonyl)amino)methyl)pyridin-4-yl)boronic acid is not detailed in the provided papers, the general structure of pyrrolidine-2,4-diones has been studied. These compounds can be acylated at C-3, and the resulting structures have been analyzed using X-ray crystallography, which provides insights into the molecular conformation and the stereochemistry of such compounds .
Chemical Reactions Analysis
The chemical reactivity of compounds similar to our compound of interest involves acylation reactions. Pyrrolidine-2,4-diones, which share some structural features with our compound, can be acylated using acid chlorides in the presence of Lewis acids. The most efficient protocol involves boron trifluoride–diethyl ether as the Lewis acid . This suggests that the boronic acid group in our compound could also participate in similar Lewis acid-mediated reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of (3-(((tert-Butoxycarbonyl)amino)methyl)pyridin-4-yl)boronic acid are not directly reported in the provided papers. However, the properties of tert-butyl esters and pyrrolidine-2,4-diones, which are structurally related, have been studied. Tert-butyl esters are generally stable under a variety of conditions and can be synthesized in high yields . Pyrrolidine-2,4-diones are sensitive to isomerization during O-acylation reactions , which may imply that our compound could also exhibit sensitivity to reaction conditions that promote isomerization.
Wissenschaftliche Forschungsanwendungen
Divergent and Solvent-Dependent Reactions
Researchers have explored the divergent synthesis of several compounds starting from related tert-butyloxycarbonyl derivatives. For instance, Rossi et al. (2007) discovered that by choosing specific solvents and temperatures, one could synthesize diverse compounds like 5,6-dihydro-4H-pyridazines and 1-amino-pyrroles from 1-tert-butyloxycarbonyl derivatives. This study provides insights into the reaction mechanisms and product distributions, demonstrating the versatility of these compounds in synthesis (Rossi et al., 2007).
Efficient Catalyst for N-tert-Butoxycarbonylation
Another study by Heydari et al. (2007) focused on using heteropoly acid H3PW12O40 as a catalyst for N-tert-butoxycarbonylation of amines with di-tert-butyl dicarbonate. This approach is notable for its efficiency and environmental friendliness, highlighting an application in peptide synthesis where N-Boc amino acids are crucial (Heydari et al., 2007).
Method for Introducing N-Boc Groups
In the context of amino acid protection, Vorbrüggen (2008) described a method for introducing the Boc group into a hindered amino acid using tert-butyloxycarbonyl chloride. This method is suitable for large-scale preparations, showcasing the utility of tert-butyloxycarbonyl derivatives in the synthesis of protected amino acids (Vorbrüggen, 2008).
Synthesis of Protected Amino Acid Derivatives
Temperini et al. (2020) developed a synthetic strategy for preparing orthogonally protected methyl esters of non-proteinogenic amino acids. This process utilized tert-butyloxycarbonyl (Boc) moieties and highlighted the application of such compounds in the synthesis of complex amino acids (Temperini et al., 2020).
Boc Migration Mechanism and Application
Xue and Silverman (2010) reported on the N→O tert-butyloxycarbonyl (Boc) migration in imides, detailing a unique mechanism involving a nine-membered cyclic transition state. This study demonstrates the intricate reaction pathways possible with tert-butyloxycarbonyl derivatives (Xue & Silverman, 2010).
Directed C-H Bond Amination
Wippich et al. (2016) demonstrated the efficient introduction of N-Boc protected amino groups into various organic compounds using N-tert-butoxycarbonyl azide. This method was applied in the syntheses of complex alkaloids, showcasing the versatility of Boc-protected compounds in organic synthesis (Wippich et al., 2016).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyridin-4-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BN2O4/c1-11(2,3)18-10(15)14-7-8-6-13-5-4-9(8)12(16)17/h4-6,16-17H,7H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKBZYJMXFLKZIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=NC=C1)CNC(=O)OC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20451378 | |
| Record name | (3-{[(tert-Butoxycarbonyl)amino]methyl}pyridin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20451378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(((tert-Butoxycarbonyl)amino)methyl)pyridin-4-yl)boronic acid | |
CAS RN |
433969-29-0 | |
| Record name | C-(1,1-Dimethylethyl) N-[(4-borono-3-pyridinyl)methyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=433969-29-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-{[(tert-Butoxycarbonyl)amino]methyl}pyridin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20451378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















